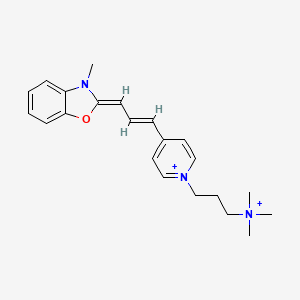
Po-Pro-3(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Po-Pro-3(2+) is an unsymmetrical C3 cyanine dye having 1,3-benzoxazol-2-yl and pyridinium-4-yl substituents at each end. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.
科学的研究の応用
Molecular Biology Applications
1.1. DNA Staining and Detection
Po-Pro-3(2+) is primarily used as a fluorescent dye for DNA detection due to its significant increase in fluorescence upon binding to DNA. Studies have shown that this compound exhibits a 20- to 200-fold increase in fluorescence when it binds to DNA, making it an effective tool for various applications including:
- Fluorescence Microscopy : Used to visualize DNA in cellular samples.
- Flow Cytometry : Employed in cell sorting and analysis based on DNA content.
Table 1: Fluorescence Properties of Po-Pro-3(2+)
| Property | Value |
|---|---|
| Fluorescence Enhancement | 20-200 fold |
| Excitation Maximum | Specific wavelengths |
| Emission Maximum | Specific wavelengths |
Case Study : In a comparative study of DNA dyes, Po-Pro-3(2+) was found to be less effective than some alternatives but still provided valuable insights into DNA presence in geological samples, indicating partial degradation of DNA in rock preparations .
Environmental Applications
2.1. Geological Sample Analysis
Po-Pro-3(2+) has been utilized in the analysis of geological samples to detect the presence of microbial life through DNA staining. Its ability to bind specifically to degraded DNA makes it suitable for studies involving ancient or fossilized organisms.
Case Study : Research demonstrated that Po-Pro-3(2+) effectively stained channels within altered rock formations, providing evidence of microbial activity in ancient environments . The fluorescence intensity correlated with the presence of DNA, although it was noted that the signal was weaker compared to intact bacterial cells.
Biomedical Applications
3.1. Cell Viability and Apoptosis Studies
特性
分子式 |
C22H29N3O+2 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC名 |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C22H29N3O/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4/h5-7,9-14,16-17H,8,15,18H2,1-4H3/q+2 |
InChIキー |
IRNFZNDMEONWJL-UHFFFAOYSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C |
正規SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















